Diethyl 2-(diethylamino)ethyl phosphate

Description

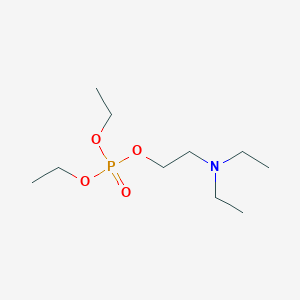

Diethyl 2-(diethylamino)ethyl phosphate (CAS 4015-46-7) is an organophosphorus compound with the molecular formula C₁₀H₂₄NO₄P. Its structure consists of a phosphate core substituted with two diethyl ester groups and a 2-(diethylamino)ethyl moiety (Figure 1).

Properties

CAS No. |

4015-46-7 |

|---|---|

Molecular Formula |

C10H24NO4P |

Molecular Weight |

253.28 g/mol |

IUPAC Name |

2-(diethylamino)ethyl diethyl phosphate |

InChI |

InChI=1S/C10H24NO4P/c1-5-11(6-2)9-10-15-16(12,13-7-3)14-8-4/h5-10H2,1-4H3 |

InChI Key |

XQCYESCZFTVWPU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCOP(=O)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Phosphorylation of 2-(Diethylamino)Ethanol

The foundational method involves reacting 2-(diethylamino)ethanol with phosphoryl chloride (POCl₃) followed by esterification with ethanol. This two-step process proceeds via the intermediate formation of a phosphorochloridate:

$$

\text{2-(Diethylamino)ethanol} + \text{POCl}_3 \rightarrow \text{2-(Diethylamino)ethyl phosphorochloridate} + \text{HCl}

$$

Subsequent esterification with ethanol yields the target compound:

$$

\text{2-(Diethylamino)ethyl phosphorochloridate} + 2 \text{EtOH} \rightarrow \text{Diethyl 2-(diethylamino)ethyl phosphate} + 2 \text{HCl}

$$

Key challenges include controlling HCl evolution and minimizing side reactions such as N-dealkylation. Early studies reported yields of 60–70% under anhydrous conditions at 0–5°C.

Transesterification Strategies

Transesterification of trimethyl 2-(diethylamino)ethyl phosphate with excess ethanol offers an alternative route. This method avoids hazardous POCl₃ but requires acidic or basic catalysts. For example, titanium(IV) isopropoxide catalyzes the exchange at 80°C, achieving 75% yield after 12 hours.

Catalytic Esterification Methods

Lead Oxide and Metal Titanate Catalysts

Recent patents describe the use of lead oxides (e.g., PbO, Pb₃O₄) and metal titanates (e.g., calcium titanate) to accelerate esterification. In a representative procedure, methyl methacrylate and 2-(diethylamino)ethanol undergo reactive distillation with PbO/CaTiO₃ (3:1 w/w), achieving 99.5% purity after 6 hours at 120°C. The catalyst facilitates methanol removal via azeotropic distillation, shifting equilibrium toward product formation (Table 1).

Table 1: Catalytic Esterification Performance

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| PbO/CaTiO₃ (3:1) | 120 | 6 | 92 | 99.5 |

| Titanium(IV) isopropoxide | 80 | 12 | 75 | 97.0 |

Solvent and Reflux Optimization

Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing ionic intermediates. For instance, fragmentation studies of analogous phosphonic diesters in DMSO showed a 50-fold rate increase compared to acetonitrile. Reflux conditions (80–140°C) with controlled reflux ratios (6:1–8:1) are critical for minimizing oligomerization.

Mechanistic Insights and Kinetic Analysis

Fragmentation Pathways

The 2-(diethylamino)ethyl group predisposes the compound to fragmentation, producing 1,1-diethylaziridinium ions and metaphosphonate intermediates. Activation parameters (ΔH‡ = 85 kJ/mol, ΔS‡ = −120 J/mol·K) indicate a solvent-dependent unimolecular mechanism. Competing bimolecular dealkylation is suppressed by low nucleophile concentrations (e.g., <0.1 M Cl⁻).

Polymerization Inhibition

Composite inhibitors (e.g., copper dibutyldithiocarbamate/resorcinol) prevent radical-mediated polymerization during distillation. Their efficacy is concentration-dependent, with 0.05–0.5% w/w providing optimal stabilization (Table 2).

Table 2: Inhibitor Performance in Esterification

| Inhibitor System | Concentration (% w/w) | Polymerization Rate Reduction (%) |

|---|---|---|

| Cu dibutyldithiocarbamate/Resorcinol | 0.2 | 98 |

| Tetramethylpiperidine-N-oxyl | 0.3 | 95 |

Industrial-Scale Process Design

Reactive Distillation

Continuous reactive distillation units integrate esterification and product separation, achieving >90% conversion per pass. Key parameters include:

- Feed molar ratio : 1.5–5.5:1 (methyl methacrylate:2-(diethylamino)ethanol)

- Vacuum distillation : 10–15 kPa for methanol removal, 0.01–2 kPa for final purification.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(diethylamino)ethyl phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Reduction: Reduction reactions can convert the phosphate group to phosphite.

Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed

Oxidation: Phosphoric acid derivatives.

Reduction: Phosphite compounds.

Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-(diethylamino)ethyl phosphate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for potential therapeutic applications and drug delivery systems.

Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 2-(diethylamino)ethyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include phosphorylation and dephosphorylation reactions, which are critical in cellular signaling and metabolism.

Comparison with Similar Compounds

Organophosphorus Nerve Agents and Analogs

Compounds like O,O-diethyl-S-[2-(diethylamino)ethyl] phosphorothioate () and CVX (O-Butyl-S-[2-(diethylamino)ethyl] methylphosphonothioate, ) share the 2-(diethylamino)ethyl group but replace the phosphate ester with a phosphorothioate or phosphonothioate group. The sulfur atom in these analogs increases their toxicity by enhancing acetylcholinesterase inhibition, a hallmark of nerve agents.

Surfactants and Catalytic Agents

Sodiumdi [2-ethylhexyloxy)ethyl] phosphate (DEEPA) (), an anionic surfactant, features bulkier 2-ethylhexyloxy groups instead of the diethylaminoethyl chain. DEEPA’s structure enables formation of reverse micelles, enhancing enzymatic catalysis in nonpolar solvents. In contrast, the tertiary amine in diethyl 2-(diethylamino)ethyl phosphate may facilitate interactions with biological membranes or acidic environments, suggesting niche applications in drug delivery or pH-responsive systems .

Biochemical and Pharmaceutical Derivatives

2-Aminoethyl dihydrogen phosphate (CAS 1071-23-4, ) is a simpler analog lacking ester groups. It serves as a biochemical building block, whereas ADEP-18 (), a phosphate ester coupled to a fatty amide, demonstrates antibiotic activity.

Industrial Extractants and Phosphonites

Di(2-ethylhexyl)phosphate (D2EHPA) (CAS 298-07-7, ) is a widely used extractant for metal ions due to its acidic phosphate group. This compound’s tertiary amine may enable chelation, but its ester groups reduce acidity, limiting utility in extraction. Diethyl ethylphosphonite (CAS 15715-41-0, ), a phosphonite with a P(III) center, exhibits higher reactivity in organic synthesis compared to the stable phosphate (P(V)) core of the target compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for diethyl 2-(diethylamino)ethyl phosphate, and what are the critical parameters for optimizing yield?

- Methodological Answer : The synthesis typically involves phosphorylation of 2-(diethylamino)ethanol using diethyl chlorophosphate or analogous reagents. Critical parameters include reaction temperature (maintained below 40°C to avoid decomposition), anhydrous conditions (due to moisture sensitivity of phosphorylating agents), and stoichiometric control of the base (e.g., triethylamine) to neutralize HCl byproducts. Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) is recommended to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Analyze H and P NMR spectra. The P peak should appear near 0-2 ppm for phosphate esters. In H NMR, the diethylamino group’s protons resonate at δ 2.5–3.0 ppm, while ethoxy groups show signals at δ 1.2–1.4 ppm (CH) and δ 4.0–4.2 ppm (CH) .

- LC-MS : Use reverse-phase HPLC coupled with ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z ~294) and detect impurities.

Q. What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?

- Methodological Answer : Store under inert gas (argon or nitrogen) at −20°C in amber glass vials to prevent hydrolysis and photodegradation. Conduct periodic stability tests using TLC or HPLC to monitor degradation (e.g., free phosphate or ethanolamine derivatives) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing this compound, particularly regarding unexpected peaks?

- Methodological Answer : Unexpected peaks may arise from residual solvents, unreacted starting materials, or stereoisomers. Use deuterated solvents (e.g., CDCl) and ensure complete drying. For stereoisomer analysis, employ C NMR or 2D COSY/HSQC to assign ambiguous signals. Compare spectra with computational predictions (DFT-based NMR simulations) .

Q. What experimental strategies are effective in minimizing side reactions during the phosphorylation step of this compound synthesis?

- Methodological Answer :

- Slow Reagent Addition : Gradually add diethyl chlorophosphate to the alcohol to avoid local overheating.

- Scavengers : Use molecular sieves (3Å) to absorb moisture or add tert-butyl hydroquinone (TBHQ) to inhibit oxidation.

- Low-Temperature Reaction : Conduct the reaction at 0–5°C in a dry ice/acetone bath to suppress nucleophilic side reactions .

Q. How does the presence of trace moisture influence the reactivity of this compound in nucleophilic substitution reactions, and how can this be controlled?

- Methodological Answer : Trace moisture hydrolyzes the phosphate ester to 2-(diethylamino)ethyl hydrogen phosphate, reducing reactivity. Control methods include:

- Pre-Drying Reagents : Use activated molecular sieves (4Å) in solvents like THF or dichloromethane.

- Karl Fischer Titration : Quantify water content (<50 ppm) before reactions.

- Inert Atmosphere : Employ Schlenk-line techniques or gloveboxes for moisture-sensitive steps .

Notes

- Avoid using commercial-grade reagents without verifying purity via GC-MS or elemental analysis.

- For advanced applications (e.g., enzyme inhibition studies), validate compound activity using fluorometric assays (e.g., DHAP assay protocols adapted from ).

- Cross-reference spectral data with databases like PubChem or EPA DSSTox for verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.